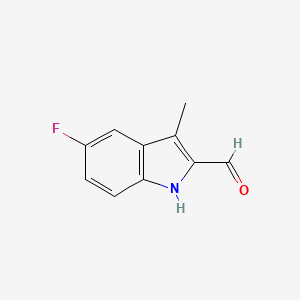

5-Fluoro-3-methyl-1H-indole-2-carbaldehyde

Beschreibung

Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of synthetic and medicinal chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological relevance. This significance stems from the indole ring's ability to interact with a multitude of biological targets with high affinity and specificity.

Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The structural rigidity and rich electron density of the indole nucleus allow it to serve as a robust pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules such as enzymes and receptors. This has led to the development of numerous indole-containing drugs that are now staples in modern medicine.

In synthetic chemistry, the indole ring presents a fascinating and challenging target. Its reactivity allows for a diverse range of chemical transformations, enabling chemists to construct complex molecular architectures. The development of novel synthetic methodologies for the construction and functionalization of the indole nucleus remains an active and fertile area of research, continually expanding the chemical space accessible to medicinal chemists.

Unique Contributions of Fluorination and Substitution Patterns in Indole Derivatives

The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties. In the context of indole derivatives, fluorination is a powerful strategy employed by medicinal chemists to enhance drug-like characteristics. The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's acidity, basicity, lipophilicity, and metabolic stability.

Specifically, the presence of a fluorine atom can:

Enhance binding affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

Improve metabolic stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an increased half-life of a drug.

Modulate lipophilicity: The introduction of fluorine can alter a molecule's ability to cross biological membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence conformation: The steric and electronic effects of fluorine can lock a molecule into a specific, biologically active conformation.

Overview of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde as a Strategic Chemical Entity

This compound stands as a testament to the power of rational molecular design. This compound serves as a highly valuable and strategic intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its utility is particularly pronounced in the development of novel anti-cancer agents and the creation of fluorescent probes for biological imaging. nih.gov

The aldehyde functional group at the 2-position of the indole ring is a key feature, providing a versatile reactive site for a variety of chemical transformations. It can readily participate in nucleophilic additions and condensation reactions, allowing for the facile introduction of diverse molecular fragments and the construction of elaborate molecular scaffolds. nih.gov The methyl group at the 3-position and the fluorine atom at the 5-position further modulate the reactivity and biological properties of the resulting derivatives.

In essence, this compound is not merely a chemical compound but a strategic tool in the arsenal (B13267) of synthetic and medicinal chemists. Its carefully orchestrated arrangement of functional groups and substituents makes it an ideal starting point for the exploration of new chemical space and the development of innovative solutions to pressing challenges in medicine and beyond.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| CAS Number | 842972-09-2 |

| Appearance | Light yellow solid |

| Purity | ≥95% (NMR) |

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCNOLBLABFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360640 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-09-2 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the 2-Carbaldehyde Group

The aldehyde functional group at the C2 position of the indole (B1671886) ring is a key site for a variety of chemical transformations. It can readily react with nucleophiles and undergo oxidation or reduction, providing access to a diverse array of derivatives.

The carbonyl group of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. ijpbs.comsciforum.net These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.

The general reaction involves the nucleophilic attack of the amine or hydrazine (B178648) on the aldehyde's carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. jocpr.com The resulting Schiff bases and hydrazones are valuable intermediates themselves, and many possess their own biological activities. nih.govnih.gov For instance, novel heterocyclic Schiff bases derived from the condensation of indole-3-carboxaldehyde (B46971) with various amino acids and aminophenols have been synthesized and characterized. nih.gov Similarly, hydrazone derivatives are a well-studied class of compounds with a wide spectrum of pharmacological applications. nih.gov

Below is a table illustrating the expected products from the condensation of this compound with representative amines and hydrazines.

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base | |

| Hydrazine (H₂N-NH₂) | Hydrazone | |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone |

The aldehyde group can be easily oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. The oxidation of this compound would yield 5-fluoro-3-methyl-1H-indole-2-carboxylic acid. This conversion can be achieved using a variety of common oxidizing agents.

Standard reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives, further expanding the molecular diversity accessible from the starting aldehyde. The stability of related fluoroindole carboxylic acids, such as 5-fluoro-1H-indole-3-carboxylic acid, has been documented. nih.gov

Table of Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

| Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) |

Conversely, the aldehyde group can be reduced to a primary alcohol. The reduction of this compound would produce (5-fluoro-3-methyl-1H-indol-2-yl)methanol. This reaction is typically accomplished using hydride-based reducing agents.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The resulting primary alcohol can be used in subsequent reactions, such as esterification or conversion to an alkyl halide.

Comparison of Common Reducing Agents

| Reducing Agent | Reactivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, reduces aldehydes and ketones | Methanol, Ethanol, Water |

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. organic-chemistry.orgmdpi.com This reaction provides a direct route to α-amino acids after subsequent hydrolysis of the nitrile group. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the reaction would proceed by first forming an imine with an amine (such as ammonia or a primary amine). wikipedia.org This is followed by the nucleophilic addition of a cyanide ion (from sources like KCN or TMSCN) to the imine carbon. cabidigitallibrary.org The product is an α-aminonitrile, a versatile intermediate in its own right. mdpi.com

Steps of the Strecker Reaction

Imine Formation: The aldehyde reacts with ammonia or a primary amine to form an iminium ion intermediate.

Cyanide Addition: A cyanide ion attacks the iminium carbon.

Product Formation: The resulting product is an α-aminonitrile.

This reaction allows for the introduction of both a nitrogen functionality and a nitrile group (a carboxylic acid precursor) in a single step, making it a highly efficient method for synthesizing complex molecules.

Transformations Involving the 5-Fluoro Substituent

The fluorine atom at the C5 position of the indole ring can also be a site for chemical modification, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov The fluorine atom is an excellent leaving group for SNAr reactions. youtube.com

While the indole ring system is generally considered electron-rich, the possibility of SNAr at the C5 position exists, particularly under forcing conditions or with strong nucleophiles. The reaction would involve the attack of a nucleophile at the C5 carbon, leading to the displacement of the fluoride (B91410) ion. A variety of nucleophiles, including those based on oxygen (alkoxides, phenoxides), nitrogen (amines, amides), and sulfur (thiolates), could potentially be employed. beilstein-journals.orgresearchgate.net For instance, harsh conditions involving superheated water have been noted to potentially cause SNAr reactions on fluoroindoles. diva-portal.org The success of such a reaction would be highly dependent on the specific nucleophile and the reaction conditions. nih.gov

Potential Nucleophiles for SNAr at C5

| Nucleophile Type | Example | Expected Product |

|---|---|---|

| Oxygen-based | Sodium Methoxide (NaOMe) | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde |

| Nitrogen-based | Pyrrolidine | 5-(Pyrrolidin-1-yl)-3-methyl-1H-indole-2-carbaldehyde |

Reactivity at the N1-Position of the Indole Ring (N-alkylation)

The nitrogen atom (N1) of the indole ring in this compound is nucleophilic and can be readily alkylated. This reaction, known as N-alkylation, is a fundamental transformation for introducing a wide variety of substituents onto the indole core. The process typically involves deprotonation of the N-H bond using a suitable base, followed by nucleophilic attack on an alkylating agent.

Commonly, a strong base such as sodium hydride (NaH) is used to generate the corresponding sodium indole salt. This intermediate then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) to form the N-alkylated product. rsc.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently employed. rsc.org Higher reaction temperatures can favor N-alkylation over potential side reactions. rsc.org This strategic modification is often the first step in synthesizing more complex heterocyclic systems, such as pyrrolo[1,2-a]indoles.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base/Solvent | Product | Typical Conditions |

|---|---|---|---|

| Methyl Iodide | NaH / DMF | 5-Fluoro-1,3-dimethyl-1H-indole-2-carbaldehyde | 0°C to room temperature |

| Benzyl Bromide | NaH / DMF | 1-Benzyl-5-fluoro-3-methyl-1H-indole-2-carbaldehyde | Room temperature to 80°C rsc.org |

| Ethyl Bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(5-fluoro-2-formyl-3-methyl-1H-indol-1-yl)acetate | Reflux |

C3-Position Reactivity and Functionalization

While the C3 position of the parent indole ring is its most nucleophilic site, in this compound, this position is already substituted with a methyl group. Therefore, functionalization strategies often focus on leveraging the existing substituents as directing groups to activate other positions on the indole ring.

The C2-carbaldehyde and C3-methyl groups electronically influence the reactivity of the entire indole system. More advanced methods involve transition-metal-catalyzed C-H activation, where the aldehyde group at the C2 or a carbonyl group at C3 can act as a directing group. nih.govnih.gov For instance, studies on related indole-3-carbaldehydes have shown that a palladium(II)-catalyzed system can achieve C-H arylation at the C4 position of the indole ring. acs.org This reaction proceeds via the formation of a palladacycle intermediate involving the directing group, which facilitates the selective formation of a new carbon-carbon bond at the otherwise less reactive C4 position. This methodology allows for the introduction of various aryl groups onto the benzene (B151609) portion of the indole core. acs.org

Table 2: Directed C-H Functionalization Influenced by C3/C2 Substituents

| Reactant | Catalyst System | Product Type | Key Finding |

|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ / AgOAc / TFA | C4-Arylated Indole | The formyl group at a neighboring position directs C-H activation to the C4 position. acs.org |

| Substituted Iodoarenes | Pd(II) Catalyst | Various C4-Arylated Indoles | The reaction is sensitive to sterics but tolerates various functional groups on the iodoarene. nih.govacs.org |

Synthesis of Molecular Hybrids and Conjugates

The aldehyde functionality of this compound is a key handle for constructing a diverse range of molecular hybrids and conjugates through condensation and cycloaddition reactions.

Schiff Bases

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is one of the most fundamental and widely used transformations for derivatizing aldehydes. The synthesis is typically carried out by refluxing equimolar amounts of the indole-2-carbaldehyde and a primary amine in a suitable solvent, such as ethanol, often with a catalytic amount of acid. ijpbs.com A wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used, leading to a diverse library of Schiff base derivatives. researchgate.netnih.gov These derivatives are important intermediates and have been explored for various applications.

Table 3: Synthesis of Schiff Base Derivatives

| Amine Reactant | Reaction Conditions | Product Schiff Base |

|---|---|---|

| Aniline | Ethanol, reflux, cat. Acetic Acid | (E)-N-((5-fluoro-3-methyl-1H-indol-2-yl)methylene)aniline |

| 4-Aminophenol | Ethanol, reflux | 4-(((E)-(5-fluoro-3-methyl-1H-indol-2-yl)methylene)amino)phenol |

| 2-Aminothiazole | Ethanol, reflux, cat. H₂SO₄ | (E)-N-((5-fluoro-3-methyl-1H-indol-2-yl)methylene)thiazol-2-amine |

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives linked to the indole scaffold is a prominent strategy in medicinal chemistry, often accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. mdpi.com To create these hybrids from this compound, the aldehyde group must first be converted into either an alkyne or an azide (B81097) functionality.

For example, the aldehyde can be transformed into a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting indole-alkyne can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield 1,4-disubstituted triazole derivatives. mdpi.com This modular approach allows for the combination of the fluorinated indole core with numerous other chemical moieties through a stable and robust triazole linker. mdpi.comnih.gov

Table 4: General Strategy for Triazole Derivative Synthesis

| Step 1: Intermediate Synthesis | Step 2: Cycloaddition Reactant | Reaction Type | Product Class |

|---|---|---|---|

| Conversion of C2-aldehyde to C2-alkyne (e.g., via Corey-Fuchs reaction) | Benzyl Azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(Benzyl)-4-(5-fluoro-3-methyl-1H-indol-2-yl)-1H-1,2,3-triazole |

| Conversion of C2-aldehyde to C2-azidomethyl (e.g., via reduction to alcohol, tosylation, and azide substitution) | Phenylacetylene | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-5-fluoro-3-methyl-1H-indole |

Pyrrolo[1,2-a]indole Derivatives

The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic system found in numerous natural products. researchgate.netrsc.org this compound is a valuable precursor for the construction of this tricyclic framework. A common synthetic route involves a two-step sequence:

N-alkylation: The indole nitrogen is first alkylated with a reagent containing a two-carbon chain with a reactive group, such as an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate).

Intramolecular Cyclization: The resulting N-substituted indole undergoes an intramolecular reaction between the N1-side chain and the C2-aldehyde. This can be an aldol-type condensation, a Wittig reaction, or another cyclization strategy, which forms the new five-membered pyrrole (B145914) ring, resulting in the fused pyrrolo[1,2-a]indole system.

This strategy provides a convergent and efficient pathway to complex heterocyclic structures from relatively simple starting materials.

Table 5: Synthesis of Pyrrolo[1,2-a]indole Derivatives

| N-Alkylation Reagent | Cyclization Condition | Product Skeleton |

|---|---|---|

| Ethyl bromoacetate | Base-catalyzed intramolecular condensation (e.g., NaOEt) | Ethyl 7-fluoro-5-methyl-1-oxo-1,9-dihydropyrrolo[1,2-a]indole-2-carboxylate |

| Phenacyl bromide | Acid or base-catalyzed intramolecular aldol (B89426) condensation | 7-Fluoro-5-methyl-1-phenyl-9H-pyrrolo[1,2-a]indole |

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The indole (B1671886) NH proton is anticipated to appear as a broad singlet at a downfield chemical shift. The methyl protons at the C3 position would present as a sharp singlet, while the aldehydic proton at C2 would be observed as a singlet further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound. (Note: These are predicted values based on analogous compounds and may not represent actual experimental data.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | 10.0 - 12.0 | br s | - |

| H-C(aldehyde) | 9.5 - 10.5 | s | - |

| H-C4 | 7.5 - 8.0 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 4-5 |

| H-C6 | 7.0 - 7.5 | ddd | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 9-10, J(H6-H4) ≈ 2.5 |

| H-C7 | 7.0 - 7.5 | dd | J(H7-H6) ≈ 9.0, J(H7-F) ≈ 4-5 |

| CH₃ | 2.0 - 2.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The presence of the fluorine atom would induce C-F coupling, leading to the splitting of signals for carbons in close proximity to the fluorine atom. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: These are predicted values based on analogous compounds and may not represent actual experimental data.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 180 - 190 |

| C5 (C-F) | 155 - 165 (d, ¹J(C-F) ≈ 230-250 Hz) |

| C3a | 130 - 140 |

| C7a | 125 - 135 (d, J(C-F) ≈ 10-15 Hz) |

| C2 | 120 - 130 |

| C3 | 115 - 125 |

| C4 | 110 - 120 (d, J(C-F) ≈ 20-30 Hz) |

| C6 | 105 - 115 (d, J(C-F) ≈ 20-30 Hz) |

| C7 | 100 - 110 (d, J(C-F) ≈ 5-10 Hz) |

| CH₃ | 10 - 15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with neighboring aromatic protons (H-C4 and H-C6).

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments. An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. An HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecular framework, including the positions of the substituents on the indole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈FNO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural information. Predicted collision cross-section values for various adducts can aid in the structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound. (Note: These are predicted values and may not represent actual experimental data.)

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.06627 |

| [M+Na]⁺ | 200.04821 |

| [M-H]⁻ | 176.05171 |

| [M+NH₄]⁺ | 195.09281 |

| [M+K]⁺ | 216.02215 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the indole ring would likely appear as a broad band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-F stretching would typically appear in the region of 1000-1400 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound. (Note: These are predicted values based on analogous compounds and may not represent actual experimental data.)

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C=O Stretch | 1650 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like indole derivatives, UV-Vis spectra are characterized by absorption bands that arise from π → π* transitions.

While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, analysis of a closely related compound, 5-fluoro-1H-indole-3-carbaldehyde, provides insight into the expected spectroscopic behavior. The spectrum for this analogue is available in spectral databases. spectrabase.comnih.gov The indole ring system is the primary chromophore, and the positions and intensities of the absorption maxima are influenced by the nature and position of substituents. The fluorine atom at the 5-position and the carbaldehyde group are expected to act as auxochromes and chromophores, respectively, modulating the electronic transitions of the indole core. The methyl group at the 3-position typically has a smaller, bathochromic (red shift) effect. The absorption spectrum is generally recorded in a solvent such as ethanol (B145695) or methanol (B129727), and the polarity of the solvent can influence the position of the absorption bands.

Table 1: Representative UV-Vis Data for a Related Indole Compound

| Compound | λmax (nm) | Solvent | Reference |

|---|

X-ray Single Crystal Diffraction Analysis for Solid-State Structure

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A full single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. However, crystallographic studies on analogous indole derivatives offer valuable insights into the likely structural features. For instance, the crystal structure of 5-Methyl-1H-indole-3-carbaldehyde has been determined, revealing a nearly planar molecular conformation. researchgate.net In its crystal lattice, molecules are linked into chains by N—H⋯O hydrogen bonds between the indole nitrogen and the carbonyl oxygen of an adjacent molecule. researchgate.net

Table 2: Crystallographic Data for a Related Indole Derivative

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| 5-Fluoro-3-(1H-indol-3-ylmethyl) | Orthorhombic | P2₁2₁2₁ | Weak F⋯H interactions |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions, isolating products, and assessing the purity of compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method widely used to monitor the synthesis of indole derivatives. nih.govrsc.org For a typical synthesis of an indole carbaldehyde, TLC can be used to track the consumption of the starting materials and the formation of the product. rsc.orgorgsyn.org A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel 60 F253), which is then developed with an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate. orgsyn.org The separated spots are visualized under UV light (typically at 254 nm), allowing for a qualitative assessment of the reaction's completion. scielo.org.za

Column Chromatography is the standard method for the purification of indole carbaldehydes on a preparative scale. nih.gov After a reaction is complete, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A suitable solvent system is then passed through the column to elute the components at different rates. The fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more advanced techniques that can be employed for the precise determination of purity. While specific methods for this compound are not detailed, related indole-2-carbaldehydes can be analyzed using these techniques. bldpharm.com HPLC provides quantitative data on the purity of a sample by separating it into its components, which are then detected by a UV detector or other suitable detector. LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry to confirm the identity (by molecular weight) and purity of the target compound.

Table 3: Chromatographic Methods in the Context of Indole Carbaldehyde Synthesis

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Petroleum Ether / Ethyl Acetate | UV (254 nm) |

| Column Chromatography | Purification | Silica Gel | Gradient of non-polar/polar solvents | Fraction analysis by TLC |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (Reverse-Phase) | Acetonitrile / Water | UV Detector |

Following a comprehensive search for scholarly articles and data pertaining to the computational chemistry of this compound, it has been determined that there is a lack of specific published research focusing on the detailed quantum chemical calculations, molecular docking simulations, and conformational analysis for this exact molecule.

The scientific literature provides computational studies on analogous indole derivatives, which utilize the methodologies requested. For instance, research on related compounds like 1H-indole-3-carbaldehyde has involved Density Functional Theory (DFT) for molecular structure optimization, vibrational frequency analysis, and the examination of electronic properties through Frontier Molecular Orbitals (HOMO-LUMO) analysis. researchgate.net Similarly, ab initio methods and molecular docking studies have been applied to other complex indole structures to investigate their conformational possibilities and potential as ligands for biological targets. aip.orgsciforum.net

However, in strict adherence to the request for information focusing solely on this compound, it is not possible to generate the specified article. Providing an analysis based on related but structurally different molecules would not be scientifically accurate for the target compound and would violate the core instructions of the request. Therefore, the detailed sections and data tables on DFT studies, ab initio methods, FMO analysis, spectroscopic prediction, molecular docking, and conformation analysis for this compound cannot be provided at this time.

Computational Chemistry Approaches in the Study of 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde

Prediction of Molecular Parameters (e.g., bond lengths, angles, energy gap)

Detailed research findings and data tables specific to 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde are not available in the reviewed scientific literature.

In Vitro Biological Activity Spectrum of 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde and Its Analogs

Anticancer Activities and Cytotoxicity Studies

The indole (B1671886) scaffold is recognized as a promising structure in the design of anticancer drugs due to its bioavailability and wide range of pharmacological actions. nih.gov Fluorinated indole derivatives, in particular, have been synthesized and evaluated for their cytotoxic effects across numerous human cancer cell lines. researchgate.net While the core compound 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde serves as a key intermediate in the synthesis of potential anti-cancer agents, extensive research has focused on its analogs, such as 5-fluoro-2-oxindoles, indole-2-carboxylates, and indole chalcones. chemimpex.comjchr.org

Studies have shown that these compounds can induce a dose-dependent suppression of cancer cell growth. jchr.orgjchr.org For instance, certain indole chalcone (B49325) derivatives have demonstrated potent activity against human colorectal cancer cells (HCT-116). jchr.orgjchr.org Similarly, novel 5-hydroxyindole-3-carboxylic acid and ester derivatives have shown promise against breast cancer cells (MCF-7) while exhibiting lower toxicity in normal human dermal fibroblasts. nih.gov

Evaluation against Specific Cancer Cell Lines

The cytotoxic potential of various analogs of this compound has been quantified against a diverse panel of human cancer cell lines. The results, often expressed as IC50 (the half-maximal inhibitory concentration) or GI (growth inhibition) values, highlight the varying sensitivity of different cancer types to these compounds.

One study on thiazole-containing 5-fluoro-2-oxindole derivatives identified a compound, designated 3g, with high antitumor activity against eight types of cancer. nih.gov It showed particularly strong growth inhibition against breast cancer (T-47D), lung cancer (HOP-92), and ovarian cancer (NCI/ADR-RES) cell lines. nih.gov Another investigation into 5-chloro-indole-2-carboxylate derivatives found potent antiproliferative activity against the LOX-IMVI melanoma cell line. nih.gov Furthermore, metal complexes incorporating chloro-derivatives of azaindole-3-carbaldehyde have demonstrated significant activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231). nih.gov

| Compound Class/Analog | Cancer Cell Line | Cancer Type | Observed Activity |

|---|---|---|---|

| Thiazole-containing 5-fluoro-2-oxindole (compound 3g) | T-47D | Breast Cancer | GI = 96.17% nih.gov |

| Thiazole-containing 5-fluoro-2-oxindole (compound 3g) | HOP-92 | Lung Cancer | GI = 95.95% nih.gov |

| Thiazole-containing 5-fluoro-2-oxindole (compound 3g) | NCI/ADR-RES | Ovarian Cancer | GI = 95.13% nih.gov |

| Thiazole-containing 5-fluoro-2-oxindole (compound 3g) | SNB-75 | CNS Cancer | GI = 89.91% nih.gov |

| 5-Chloro-indole-2-carboxylate (compound 3e) | LOX-IMVI | Melanoma | IC50 = 0.96 µM nih.gov |

| Indole Chalcone (compounds SCS3, SCS4) | HCT-116 | Colorectal Cancer | IC50 range 13.53 to 558.53 μM jchr.orgjchr.org |

| 5-Hydroxyindole-3-carboxylic ester (compound 5d) | MCF-7 | Breast Cancer | IC50 = 4.7 µM nih.gov |

| trans-[PtCl2(5ClL)2] | A2780cis | Ovarian Cancer (cisplatin-resistant) | IC50 = 4.96 ± 0.49 µM nih.gov |

| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Breast Cancer (triple-negative) | IC50 = 4.83 ± 0.38 µM nih.gov |

| 5-Nitroindole derivative (compound 5) | HeLa | Cervical Cancer | IC50 = 5.08 µM semanticscholar.org |

Antimicrobial Activities (Antibacterial and Antifungal)

Indole derivatives, including those related to this compound, have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies have evaluated these compounds against various Gram-positive and Gram-negative bacteria as well as fungal pathogens. nih.govresearchgate.net

In one study, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity that exceeded reference antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold against eight bacterial strains. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae. nih.gov The antifungal activity of these compounds was also rated from good to excellent, with Trichoderma viride being the most sensitive fungus. nih.gov Other research has highlighted the efficacy of indole derivatives against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida krusei. nih.govresearchgate.net Additionally, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown potent antifungal properties against plant pathogenic fungi. nih.gov

| Compound Class/Analog | Microorganism | Type | Observed Activity (MIC) |

|---|---|---|---|

| Indole-2-carboxylate (B1230498) derivative (compound 8) | Various Bacteria | Bacteria | 0.004–0.03 mg/mL nih.gov |

| Indole-2-carboxylate derivative (compound 15) | Various Fungi | Fungi | 0.004–0.06 mg/mL nih.gov |

| 3-Indolyl-3-hydroxy oxindole (compound 3u) | Rhizoctonia solani | Plant Fungus | EC50 = 3.44 mg/L nih.gov |

| Indole-triazole derivative (compound 3d) | MRSA, C. krusei | Bacteria/Fungi | 3.125-50 µg/mL nih.gov |

| Indole anisic acid hydrazides | MRSA, S. aureus | Bacteria | 6.25-100 µg/mL researchgate.net |

Antiviral Activities

The antiviral potential of indole derivatives has been investigated against a range of viruses. Analogs such as 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for efficacy against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Coxsackie B4 virus. nih.gov Certain ethyl-substituted derivatives were found to be effective against the tested viruses. nih.gov

Furthermore, a series of indole-2-carboxylate derivatives were evaluated for broad-spectrum antiviral activity, with some compounds exhibiting potent effects against Influenza A virus. nih.gov Isatin (B1672199), another indole analog, has been described as a broad-spectrum antiviral agent in various structure-activity relationship studies, with some derivatives showing high potency against HIV and SARS-CoV-2. mdpi.com

Investigation of Other Pharmacological Activities (e.g., anti-inflammatory)

Beyond their cytotoxic and antimicrobial effects, indole-based compounds have been explored for other pharmacological properties, most notably anti-inflammatory activity. Hybrid molecules containing both indole and imidazole (B134444) nuclei have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov

A study focusing on 5-fluoro-2-oxindole, an analog of the subject compound, demonstrated that it alleviates inflammatory pain by inhibiting plasticity changes, oxidative stress, and inflammatory responses. nih.gov This compound was found to reduce the activation of mitogen-activated protein kinase (MAPK) and JNK, which are key players in inflammatory pain pathways. nih.gov Other research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that they effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-stimulated cells. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For indole derivatives, research has identified several structural features that influence their activity.

A preliminary SAR study on 5-fluorinated indole phytoalexins suggested that the placement of a fluoro substituent at the C-5 position of the indole ring was not critical for inducing cytotoxicity against cancer cell lines. researchgate.net In contrast, for antifungal activity, the introduction of halogen substituents such as iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for good activity. nih.gov For a series of duocarmycin analogs, which contain an indole core, a fundamental parabolic relationship between chemical reactivity and biological potency was identified, highlighting an optimal balance between chemical stability and the ability to alkylate DNA. nih.gov In antiviral isatin derivatives, activity against the influenza H1N1 virus was highest when the isatin scaffold was substituted with 4,4'-sulfonyldianiline. mdpi.com

Mechanistic Insights into Biological Interactions

Understanding the mechanism of action is key to the development of new therapeutic agents. For indole analogs, several biological targets and pathways have been proposed.

In the context of anticancer activity, molecular docking studies suggest that some thiazole-containing 5-fluoro-2-oxindole derivatives may exert their effect by inhibiting VEGF2 receptors. nih.gov Other indole derivatives have been identified as potent dual inhibitors of EGFR and BRAFV600E kinases, which are critical in certain cancers like melanoma. nih.gov The mechanism of the widely used drug 5-Fluorouracil, a fluorinated pyrimidine (B1678525) analog, involves the inhibition of thymidylate synthase and subsequent disruption of DNA replication and repair. nih.gov

For antimicrobial activity, docking studies have proposed that indole derivatives may inhibit E. coli MurB, an enzyme involved in bacterial cell wall synthesis, and 14a–lanosterol demethylase, which is essential for fungal cell membrane integrity. nih.gov Other pharmacological activities have also been linked to specific molecular interactions. For example, certain 5-fluoro-2-oxindole derivatives have been identified as potent α-glucosidase inhibitors, and the anti-inflammatory effects of some analogs are linked to the inhibition of the MAPK signaling pathway. nih.govnih.gov

Interaction with Biological Targets (Enzymes, Receptors, Nucleic Acids)

The indole scaffold is a well-established pharmacophore known to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. Analogs of this compound have demonstrated a broad range of biological activities, suggesting that the parent compound may also exhibit significant interactions with these macromolecules.

Enzyme Inhibition

Derivatives of the indole core structure are recognized as potent enzyme inhibitors. For instance, a series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net Several of these analogs displayed significantly higher inhibitory activity than the reference drug acarbose, with IC50 values in the micromolar range. nih.govresearchgate.net The kinetics of this inhibition were determined to be of a mixed-type, indicating that the compounds may bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Furthermore, in silico molecular docking studies have suggested that tri-substituted fluoro indole derivatives have the potential to inhibit human topoisomerase-II, a critical enzyme in DNA replication and repair, by binding to its active site. This highlights the potential of fluorinated indoles as anticancer agents.

Receptor Binding

Analogs of this compound have also shown high affinity for various receptors. For example, certain chloroindole analogues of synthetic cannabinoids have demonstrated low nanomolar binding affinity for the human CB1 receptor. nih.gov Interestingly, structure-activity relationship studies revealed that substitutions at different positions on the indole ring significantly impact binding affinity, with substitutions at the 5-position, where the fluorine is located in the title compound, being potentially detrimental to binding in that specific scaffold. nih.gov

In another study, a series of substituted 1H-indolyl carboxylic acid amides were synthesized and found to have high binding affinity for dopamine (B1211576) D2 and D3 receptors, with Ki values in the low nanomolar range. nih.gov These findings underscore the versatility of the indole scaffold in targeting a variety of G-protein coupled receptors.

Interaction with Nucleic Acids

Role of Fluorine in Metabolic Stability and Binding Affinity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The presence of the fluorine atom at the 5-position of the indole ring in this compound is expected to confer advantageous pharmacokinetic and pharmacodynamic properties.

Fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a compound in biological systems. For example, studies on fluorinated 7-phenyl-pyrroloquinolinone derivatives, while not showing improved metabolic stability in that specific series, highlight the intended goal of such modifications. nih.gov The strong carbon-fluorine bond is more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen bond.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the indole ring, potentially leading to more favorable interactions with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a ligand to its target protein. Research on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles has shown that the incorporation of fluorine can significantly influence the pharmacokinetic profiles of these compounds. acs.org

Covalent Interactions with Target Proteins via Aldehyde Group

The aldehyde functional group at the 2-position of the indole ring is a reactive electrophile that can participate in covalent bond formation with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine. This type of interaction can lead to irreversible inhibition of enzyme activity or modulation of protein function.

The formation of a Schiff base between an aldehyde and the primary amine of a lysine residue is a well-established reaction that can be utilized in the design of covalent inhibitors. While specific studies on the covalent modification of proteins by this compound are lacking, the inherent reactivity of the aldehyde group suggests this is a plausible mechanism of action.

Studies on 3-methylindole (B30407) (skatole), a related compound, have shown that its metabolic activation leads to the formation of reactive intermediates that can covalently bind to microsomal proteins, contributing to its pneumotoxicity. nih.gov This provides a precedent for the covalent modification of proteins by indole derivatives. The development of artificial enzymes has also utilized the covalent modification of proteins with compounds containing aldehyde functionalities. cardiff.ac.uk

Interactive Data Table: In Vitro Activity of 5-Fluoro-indole Analogs

Below is a summary of the in vitro biological activities of various analogs of this compound.

| Compound Class | Biological Target | Activity | Reference |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | IC50 values in the low micromolar range | nih.gov, researchgate.net |

| Chloroindole cannabinoid analogs | Human CB1 Receptor | Ki values in the low nanomolar range | nih.gov |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D2/D3 Receptors | Ki values in the low nanomolar range | nih.gov |

| Tri-substituted fluoro indole derivatives | Human Topoisomerase-II | Potential inhibition (in silico) |

Applications of 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde As a Chemical Intermediate

Building Block for Complex Molecular Architectures

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and biologically active compounds. 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde serves as an important starting material for creating more intricate molecular designs. chemimpex.com The aldehyde functional group is a versatile handle for chain extension and cyclization reactions. For instance, it can readily undergo condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds, which is a fundamental strategy in organic synthesis. researchgate.net

This reactivity allows for its incorporation into larger, polycyclic systems. Research on related indole aldehydes has shown their utility in synthesizing complex heterocyclic structures like indolo[3,2-b]carbazoles, which are of interest for their electronic properties. mdpi.com The synthetic accessibility of such complex frameworks from this intermediate underscores its importance to synthetic chemists aiming to build novel molecular entities. chemimpex.comchemimpex.com

Precursor in Pharmaceutical Development

The fluorinated indole moiety is a key feature in many modern pharmaceuticals. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of anti-cancer agents. chemimpex.com

The indole scaffold itself is present in a wide range of bioactive molecules with activities including anti-inflammatory and anti-cancer effects. chemimpex.com Research has focused on using fluorinated indole derivatives to synthesize potential inhibitors and other medicinal agents. chemimpex.com For example, studies on related 5-fluoro-2-oxindole derivatives, which can be synthesized from precursors like 5-fluoroindole, have led to the discovery of potent α-glucosidase inhibitors and compounds with significant antitumor activity. nih.govnih.gov The aldehyde group on the target compound provides a convenient point for elaboration into these more complex, biologically active structures.

| Therapeutic Area | Derived Compound Class | Potential Application | Reference |

|---|---|---|---|

| Oncology | 5-Fluoro-2-oxindole derivatives | Inhibition of receptor tyrosine kinases, anticancer agents | chemimpex.comnih.gov |

| Neurological Disorders | Fluorinated Tryptophan Analogues | Modulation of neurotransmitter pathways | chemimpex.comguidechem.com |

| Metabolic Diseases | α-Glucosidase Inhibitors | Management of diabetes | nih.gov |

| Inflammatory Diseases | Novel Indole Derivatives | Anti-inflammatory agents | chemimpex.com |

Synthesis of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in molecular biology and medical diagnostics, allowing for the visualization of cellular processes with high specificity. chemimpex.comrsc.org The electronic properties of the indole ring system make it a suitable core for fluorophores. This compound is utilized in the creation of fluorescent probes for biological imaging. chemimpex.com

The aldehyde group can be reacted with various nitrogen-containing compounds, such as amines and hydrazines, to form Schiff bases. These reactions can extend the conjugation of the system, often leading to molecules with desirable photophysical properties, such as high quantum yields and significant Stokes shifts. The fluorine substituent can further modulate these properties. The development of such probes from aldehyde-bearing scaffolds like salicylaldehyde (B1680747) is a well-established strategy for creating sensors for metal ions and other biological analytes. mdpi.com This highlights the potential of this compound as a platform for developing novel imaging agents.

Role in Material Science Applications (e.g., polymers, coatings)

The application of indole derivatives extends beyond pharmaceuticals into the realm of material science. The unique electronic and structural characteristics of the indole ring can be imparted to larger macromolecular structures like polymers. A related compound, for instance, was synthesized as a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have applications in gas storage, catalysis, and sensing.

Furthermore, indole-based compounds can be precursors to conductive polymers and organic materials with interesting optical properties. The condensation of indole aldehydes is a known route to form larger, conjugated systems like indolo[3,2-b]carbazoles, which are investigated for their use in organic electronics. mdpi.com While specific research on polymers derived directly from this compound is not widely documented, its structure suggests it could be a valuable monomer or precursor for functional polymers and coatings where the fluorinated indole unit could confer specific properties such as thermal stability or altered electronic behavior.

Application in Agrochemical Formulation

Fluorine-containing compounds play a significant role in the agrochemical industry, with many successful herbicides, fungicides, and insecticides incorporating fluorine to enhance their efficacy and stability. While direct synthesis of commercial agrochemicals from this compound is not prominently reported, its structural motifs are relevant to this field.

The indole core is found in plant growth regulators, and the aldehyde functionality allows for the synthesis of a wide array of derivatives. guidechem.com For example, 5-fluoroindole-3-carboxaldehyde, a closely related compound, is used in the synthesis of plant growth regulators. guidechem.com The synthetic versatility of this compound makes it a plausible intermediate for creating libraries of new compounds to be screened for agrochemical activity. Its potential lies in its use as a building block for novel active ingredients where the combination of the indole scaffold and a fluorine atom could lead to the discovery of new pesticides with improved properties.

| Application Area | Intermediate | Potential End Product | Reference |

|---|---|---|---|

| Material Science | Indole-based ligands | Metal-Organic Frameworks (MOFs) | nih.gov |

| Material Science | Indole aldehydes | Indolo[3,2-b]carbazoles for organic electronics | mdpi.com |

| Agrochemical | 5-Fluoroindole-3-carboxaldehyde | Plant growth regulators | guidechem.com |

| Biological Imaging | Indole aldehydes | Schiff base fluorescent probes | chemimpex.commdpi.com |

Future Perspectives and Research Challenges for 5 Fluoro 3 Methyl 1h Indole 2 Carbaldehyde

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted indoles is a mature field, yet challenges remain in developing routes that are both efficient and environmentally benign. Traditional methods for synthesizing indole-2-carbaldehydes often involve multi-step processes or harsh reagents. While methods like the Vilsmeier-Haack reaction are employed for the formylation of indoles, they can present challenges in regioselectivity and functional group tolerance for highly substituted precursors. google.com

Future research will likely focus on transition-metal-catalyzed C-H functionalization, which offers a direct and atom-economical approach to introduce the carbaldehyde group or its precursors at the C2 position. rsc.org Developing catalytic systems that can selectively functionalize the C2 position of a pre-existing 5-fluoro-3-methyl-1H-indole core would be a significant advancement. Furthermore, exploring green chemistry principles, such as synthesis in aqueous media or using biocatalysis, could lead to more sustainable production methods. nih.gov A key challenge will be to achieve high yields and selectivity while minimizing waste and avoiding toxic catalysts or solvents.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Research Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures. | Often requires harsh reagents, multiple steps, lower overall yield. |

| Vilsmeier-Haack Formylation | Direct formylation of the indole (B1671886) ring. | Regioselectivity issues, harsh conditions (POCl₃). |

| Catalytic C-H Functionalization | High atom economy, direct synthesis. | Catalyst cost and toxicity, achieving high C2 selectivity. rsc.org |

| Biocatalysis / Enzymatic Routes | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | High initial setup cost, optimization of reaction parameters. |

Advanced Functionalization and Scaffold Diversification

The 5-fluoro-3-methyl-1H-indole-2-carbaldehyde scaffold is rich in potential for chemical modification. The carbaldehyde group is a versatile synthetic handle for reactions like nucleophilic additions, condensations, and oxidations, allowing for the creation of diverse derivatives. chemimpex.com The indole nitrogen and the aromatic ring also present opportunities for further functionalization.

Future work should focus on developing novel strategies for multifunctionalization, where different positions of the indole ring are selectively modified in a controlled manner. dntb.gov.ua This includes exploring umpolung strategies, which reverse the normal reactivity of the indole C2 position, transforming it from a nucleophile to an electrophile to enable new bond formations. nih.gov The diversification of this scaffold could lead to libraries of compounds with varied three-dimensional shapes and electronic properties, which is crucial for probing interactions with biological targets. The challenge lies in controlling the site-selectivity of these reactions to avoid mixtures of isomers and to build molecular complexity efficiently. researchgate.netrsc.org

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While indole derivatives are known to possess a wide array of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific mechanisms of action for many compounds are not fully understood. mdpi.comopenmedicinalchemistryjournal.com For this compound and its derivatives, a significant future challenge is to move beyond initial screening and identify their precise molecular targets and pathways.

This requires a combination of advanced biochemical and cell-based assays. Techniques like chemical proteomics can be used to identify protein binding partners directly. Single-molecule studies could reveal how these compounds affect the dynamics of enzymes or other biological macromolecules in real-time. columbia.edu Understanding how the fluorine substitution, in particular, influences target binding and pharmacokinetics is a key area for investigation. escholarship.org Elucidating these mechanisms is critical for rational drug design and for optimizing lead compounds to improve efficacy and reduce potential off-target effects.

Integration of In Silico and Experimental Approaches for Drug Discovery

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery. espublisher.com For this compound, these approaches can predict biological activities, metabolic pathways, and potential toxicity, thereby guiding synthetic efforts toward the most promising derivatives. espublisher.commdpi.com

Future research should emphasize a tighter integration of computational and experimental work. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to screen virtual libraries of derivatives against specific biological targets, such as kinases or enzymes involved in cancer progression. nih.govijpsjournal.comisfcppharmaspire.com The predictions from these models must then be validated through synthesis and biological testing, with the experimental results feeding back to refine and improve the computational models. This iterative cycle can significantly reduce the time and cost associated with identifying potent and selective drug candidates. The main challenge is the accuracy of the predictive models, which depends heavily on the quality of the input data and the sophistication of the algorithms used. espublisher.com

Table 2: In Silico Approaches for Drug Discovery

| Technique | Application | Objective |

| Molecular Docking | Predicts binding modes and affinities of ligands to a target protein. | Identify potential biological targets and prioritize compounds for synthesis. isfcppharmaspire.com |

| QSAR | Correlates chemical structure with biological activity. | Predict the activity of unsynthesized derivatives and guide structural modifications. espublisher.com |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Assess the stability of binding and understand dynamic interactions. espublisher.com |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Identify candidates with favorable pharmacokinetic profiles early in the process. espublisher.com |

Exploration of New Application Areas beyond Traditional Medicinal Chemistry

The unique electronic and photophysical properties of the indole scaffold suggest that its derivatives could have applications beyond pharmaceuticals. The fluorinated indole ring, in particular, opens possibilities in materials science and chemical biology.

Future research could explore the use of this compound derivatives as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. Their inherent fluorescence could also be harnessed to develop novel fluorescent probes for biological imaging, allowing for the visualization of specific ions, molecules, or cellular processes with high sensitivity. chemimpex.com Another potential application is in the development of ligands for creating metal-organic frameworks (MOFs), which have uses in gas storage, separation, and catalysis. nih.gov The challenge in these areas is to tailor the molecular structure to achieve the desired physical and chemical properties, such as specific absorption/emission wavelengths, high quantum yield, or robust self-assembly characteristics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, and how do reaction conditions impact yield?

- Methodological Answer : A T3P® (propylphosphonic anhydride)-catalyzed one-pot synthesis is commonly employed. In a typical procedure, this compound (1 mmol) is reacted with morpholine (1.1 mmol) and trimethylsilyl cyanide (1.2 mmol) in acetonitrile at ambient temperature for 12–24 hours. Yields range from 22% to 90%, depending on solvent purity, catalyst loading (20 mol% T3P), and stoichiometric ratios. Ice-cooling during reagent addition minimizes side reactions . For scale-up, column chromatography (70:30 ethyl acetate/hexane) is critical for purification .

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 20 mol% T3P | <20%: Incomplete conversion |

| Solvent | Anhydrous acetonitrile | Polar aprotic solvents improve kinetics |

| Temperature | Ambient (20–25°C) | >30°C: Increased side products |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential. Key signals include:

- ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; indole NH at δ 11.2–11.8 ppm (broad).

- ¹⁹F NMR : Fluorine resonance at δ -115 to -120 ppm (vs. CFCl₃).

- HRMS : Molecular ion [M+H]⁺ at m/z 192.06 (calculated for C₁₀H₈FNO). TLC (Rf ~0.5 in ethyl acetate/hexane) confirms purity .

Q. How can researchers address discrepancies in reported melting points or NMR data for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Recrystallization from DMF/acetic acid (1:1) produces a consistent melting point (193–198°C). For NMR, calibrate using internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) and ensure deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced Research Questions

Q. What computational tools are recommended for modeling the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts electrophilic behavior at the aldehyde group. UCSF Chimera visualizes frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Pair with Gaussian09 for energy minimization .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) confirms the keto-enol tautomerism. Key metrics:

- Bond lengths : C2–O1 < 1.25 Å (aldehyde), C3–N1 > 1.35 Å (indole NH).

- Hydrogen bonding : NH···O interactions stabilize the keto form. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. What strategies enhance the solubility of this compound for biological assays without altering its core structure?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/DMF 3:1) improve aqueous solubility. Alternatively, synthesize prodrugs via esterification of the aldehyde group, which hydrolyzes in vivo .

Q. How does the fluorine substituent influence electronic properties and reaction pathways?

- Methodological Answer : The 5-fluoro group withdraws electron density via inductive effects, increasing aldehyde electrophilicity (Hammett σₚ = +0.06). This accelerates nucleophilic additions (e.g., Grignard reactions) but may deactivate the indole ring toward electrophilic substitution. ¹⁹F NMR tracks electronic perturbations during reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, fume hood (ALDH inhibitor risk).

- Storage : -20°C under argon; incompatible with strong oxidizers.

- Spills : Neutralize with 10% NaHCO₃, adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.